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Compound of Interest

Compound Name: 4-(Trimethylsilyl)-3-butyn-2-one

Cat. No.: B1224664 Get Quote

An In-Depth Technical Guide to 4-(Trimethylsilyl)-3-butyn-2-one

Introduction
4-(Trimethylsilyl)-3-butyn-2-one, often abbreviated as TMSB, is a versatile bifunctional

molecule that has garnered significant attention in the field of organic synthesis. As an

organosilicon compound, it incorporates a ketone, an internal alkyne, and a trimethylsilyl group,

a combination that imparts unique reactivity and stability.[1][2] The trimethylsilyl group serves

not only as a sterically influential moiety but also as a valuable protecting group for the terminal

alkyne, which can be selectively removed under specific conditions.[1] This guide provides a

comprehensive overview of its structure, synthesis, spectroscopic characterization, and key

applications, tailored for researchers and professionals in chemical and pharmaceutical

development.

Chemical Structure and Nomenclature
The structural identity of a compound is fundamental to understanding its reactivity and

function. 4-(Trimethylsilyl)-3-butyn-2-one possesses a linear four-carbon chain with a ketone

at the C2 position and a triple bond between C3 and C4. The trimethylsilyl group is attached to

the terminal carbon of the alkyne (C4).

IUPAC Name: 4-(trimethylsilyl)but-3-yn-2-one[1][3]

CAS Number: 5930-98-3[1][2][3][4][5]
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Molecular Formula: C₇H₁₂OSi[1][2][3]

Molecular Weight: 140.26 g/mol [1][2][5]

Canonical SMILES: CC(=O)C#C--INVALID-LINK--(C)C[1][3]

InChI Key: NQEZDDPEJMKMOS-UHFFFAOYSA-N[1]

Physicochemical Properties
The physical properties of 4-(trimethylsilyl)-3-butyn-2-one are critical for its handling,

purification, and use in reactions. It is typically supplied as a colorless to light yellow liquid.[1][2]

Property Value Source(s)

Appearance Colorless to yellow clear liquid [2]

Boiling Point 156 °C (lit.) [1]

Density 0.854 g/mL at 25 °C (lit.) [1]

Refractive Index (n20/D) 1.442 (lit.)

Flash Point 28 °C (82.4 °F) - closed cup

Synthesis and Reaction Workflow
The synthesis of 4-(trimethylsilyl)-3-butyn-2-one is most commonly achieved through the

oxidation of its corresponding secondary alcohol, (S)-4-(trimethylsilyl)-3-butyn-2-ol. This

precursor alcohol is synthesized via the nucleophilic addition of a lithium salt of a silylated

acetylene to an aldehyde, such as acetaldehyde. This two-step process is efficient and

provides a reliable route to the target ketone. The trimethylsilyl group is introduced to protect

the terminal alkyne, preventing unwanted side reactions and enhancing the stability of the

acetylenic compound.[1]

Experimental Protocol: Synthesis of 4-(Trimethylsilyl)-3-
butyn-2-one
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This protocol is adapted from a standard procedure for a similar compound and illustrates a

common synthetic pathway.[6]

Step A: Synthesis of (rac)-4-(Trimethylsilyl)-3-butyn-2-ol

Setup: A flame-dried, round-bottomed flask equipped with a magnetic stir bar and a rubber

septum under an argon atmosphere is charged with (trimethylsilyl)acetylene (1.0 eq) and dry

tetrahydrofuran (THF).

Deprotonation: The solution is cooled to -40 °C (dry ice/acetonitrile bath). tert-Butyllithium

(1.2 eq, 1.7 M in pentane) is added dropwise. The resulting mixture is stirred for 30 minutes

at -40 °C. The causality here is the need for a strong base to deprotonate the terminal

alkyne, forming the highly nucleophilic lithium acetylide.

Aldehyde Addition: Acetaldehyde (1.5 eq) is added in one portion. The reaction is stirred for

an additional 20 minutes at -40 °C.

Workup: The reaction is quenched by pouring it into a saturated aqueous solution of

ammonium chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether. The

combined organic extracts are washed with brine, dried over magnesium sulfate (MgSO₄),

filtered, and concentrated under reduced pressure to yield the crude alcohol, which can be

purified by distillation.

Step B: Oxidation to 4-(Trimethylsilyl)-3-butyn-2-one

Setup: A flame-dried, round-bottomed flask is charged with the crude alcohol from Step A

(1.0 eq), dichloromethane (CH₂Cl₂), and manganese dioxide (MnO₂, ~10-15 eq). The use of

MnO₂ is a selective and mild method for oxidizing allylic and propargylic alcohols without

affecting the alkyne or silyl groups.

Reaction: The mixture is stirred vigorously at room temperature for 30-60 minutes. Reaction

progress can be monitored by Thin Layer Chromatography (TLC).

Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove

the solid MnO₂. The Celite pad is washed with additional CH₂Cl₂.
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Purification: The combined filtrate is concentrated on a rotary evaporator. The resulting

residue is purified by column chromatography or bulb-to-bulb distillation to yield pure 4-
(trimethylsilyl)-3-butyn-2-one.

Step A: Alcohol Synthesis

Step B: Oxidation

(Trimethylsilyl)acetylene

Lithium Acetylide Intermediate

1. t-BuLi, THF
2. -40°C

(rac)-4-(Trimethylsilyl)-3-butyn-2-ol

2. Add Acetaldehyde
3. Quench (NH4Cl)

Acetaldehyde

(rac)-4-(Trimethylsilyl)-3-butyn-2-ol

4-(Trimethylsilyl)-3-butyn-2-one

MnO2, CH2Cl2
Room Temp.

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(trimethylsilyl)-3-butyn-2-one.

Spectroscopic Characterization
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Structural elucidation and purity assessment are performed using standard spectroscopic

techniques. The following table summarizes the expected data for confirming the identity of 4-
(trimethylsilyl)-3-butyn-2-one.

Technique Expected Observations

¹H NMR
δ ~2.35 (s, 3H, -C(=O)CH₃), δ ~0.20 (s, 9H, -

Si(CH₃)₃)

¹³C NMR
δ ~184 (C=O), δ ~104 (Si-C≡C-), δ ~95 (-C≡C-

C=O), δ ~33 (-CH₃), δ ~-1 (-Si(CH₃)₃)

FT-IR (film, cm⁻¹)

~2150 (C≡C stretch, silyl-substituted alkyne),

~1680 (C=O stretch, conjugated ketone), ~1250

& ~845 (Si-CH₃ bends)

Mass Spec (EI)
m/z 140 (M⁺), 125 ([M-CH₃]⁺), 97 ([M-

COCH₃]⁺), 73 ([Si(CH₃)₃]⁺)

Note: NMR chemical shifts (δ) are predicted and may vary slightly based on the solvent used.

The provided data is analogous to that of similar structures.[6]

Reactivity and Applications in Drug Development
The synthetic utility of 4-(trimethylsilyl)-3-butyn-2-one stems from the distinct reactivity of its

functional groups. It is a valuable building block in the synthesis of complex organic molecules

and active pharmaceutical ingredients (APIs).[2]

Asymmetric Reduction: The ketone functionality can be stereoselectively reduced to form

chiral propargyl alcohols like (S)-4-(trimethylsilyl)-3-butyn-2-ol.[7] This transformation is often

achieved using biocatalytic methods with microorganisms such as Candida parapsilosis,

yielding high enantiomeric purity.[7][8] These chiral alcohols are key intermediates for

synthesizing bioactive molecules, including 5-lipoxygenase inhibitors.[7]

Synthesis of Entecavir: 4-(trimethylsilyl)-3-butyn-2-one is a documented starting material

in the total synthesis of Entecavir, a potent antiviral drug used to treat hepatitis B virus

infection. This highlights its importance in medicinal chemistry and process development.
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Alkyne Chemistry: The silyl-protected alkyne can participate in various coupling reactions.

The trimethylsilyl group can be easily removed (desilylation) using fluoride sources (e.g.,

TBAF) or basic conditions to reveal a terminal alkyne, which can then undergo reactions like

Sonogashira coupling, click chemistry, or further functionalization.[1]

Protecting Group: The trimethylsilyl group itself acts as a robust protecting group for the

terminal alkyne, preventing its participation in reactions until its removal is desired. This

strategic protection is a cornerstone of modern multi-step organic synthesis.[1]

4-(Trimethylsilyl)-3-butyn-2-one

(S)-4-(Trimethylsilyl)-3-butyn-2-ol
(Chiral Intermediate)Asymmetric

Bioreduction

Terminal Alkyne
(3-Butyn-2-one)

Desilylation
(e.g., TBAF)

Complex Molecules
(e.g., Entecavir)

Total Synthesis
Intermediate

Coupling Products
(e.g., Sonogashira)

Coupling Rxns

Click to download full resolution via product page

Caption: Key synthetic transformations of 4-(trimethylsilyl)-3-butyn-2-one.

Safety and Handling
4-(Trimethylsilyl)-3-butyn-2-one is classified as a flammable liquid and vapor (H226). It can

cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation

(H335). Appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat, should be worn. All manipulations should be conducted in a well-ventilated fume

hood. Store in a cool, well-ventilated area, away from ignition sources.[9]

Conclusion
4-(Trimethylsilyl)-3-butyn-2-one is a strategically important reagent in organic chemistry. Its

unique combination of a ketone, a protected alkyne, and a silyl group provides a platform for

diverse chemical transformations. From its role in the asymmetric synthesis of chiral building

blocks to its application in the total synthesis of complex antiviral drugs, TMSB continues to be
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a valuable tool for researchers and drug development professionals, enabling the precise and

efficient construction of sophisticated molecular architectures.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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